molecular formula C8H9NOS B8388211 3-Cyano-3-(2-thienyl)propanol

3-Cyano-3-(2-thienyl)propanol

Cat. No. B8388211
M. Wt: 167.23 g/mol
InChI Key: FKMBNPNJCVSKRA-UHFFFAOYSA-N
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Patent
US06906072B1

Procedure details

Under a nitrogen atmosphere, sodium borohydride (650 mg) was added in an ice bath to a DMF solution (25 ml) of thiophene-2-acetonitrile (1 g) and (3-bromopropoxy)-tert-butyldimethylsilane (2.06 g). After 20 minutes, the organic layer was separated by adding an aqueous saturated ammonium chloride and ethyl acetate were added thereto. The resulting organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. After filtering off the drying agent, the mixture was evaporated. The resulting residue was dissolved in acetonitrile (20 mL), a 1 M tetrabutylammonium fluoride/tetrahydrofuran solution (9.7 ml) was added thereto, and the mixture was stirred at a room temperature. After 18 hours, the organic layer was separated by adding water and ethyl acetate. The resulting organic layer was rinsed with water and brine, and dried over magnesium sulfate. After filtering off the drying agent, the mixture was evaporated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system), to give the title compound as a red oil (637 mg, 43%). 1H-NMR (400 MHz, CDCl3) δ 2.08-2.16 (m, 1H), 3.08 (t, J=7.0 Hz, 2H), 3.75 (t, J=7.0 Hz, 2H), 4.15-4.20 (m, 1H), 7.14 (dd, J=3.8 Hz, 4.8 Hz, 1H), 7.65 (dd, J=0.8 Hz, 4.8 Hz, 1H), 7.75 (dd, J=0.8 Hz, 3.8 Hz, 1H).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][C:9]#[N:10].BrC[CH2:13][CH2:14][O:15][Si](C(C)(C)C)(C)C>CN(C=O)C>[C:9]([CH:8]([C:4]1[S:3][CH:7]=[CH:6][CH:5]=1)[CH2:13][CH2:14][OH:15])#[N:10] |f:0.1|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
S1C(=CC=C1)CC#N
Name
Quantity
2.06 g
Type
reactant
Smiles
BrCCCO[Si](C)(C)C(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
by adding an aqueous saturated ammonium chloride and ethyl acetate
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The resulting organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in acetonitrile (20 mL)
ADDITION
Type
ADDITION
Details
a 1 M tetrabutylammonium fluoride/tetrahydrofuran solution (9.7 ml) was added
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
by adding water and ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was rinsed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C(CCO)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 637 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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